Calcium chlorite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium chlorite is a chemical compound that is used in various industries, including water treatment, textile production, and paper manufacturing. It is an oxidizing agent and has antimicrobial properties, which make it useful in disinfecting and sterilizing applications. Calcium chlorite is also used in scientific research as a reagent and catalyst.

Applications De Recherche Scientifique

2. Environmental Science and Engineering Calcium chlorite's interaction with other substances and its implications on the environment have been the subject of research. For instance, studies have explored how the presence of copper ions and calcium ions influences the adsorption of carboxymethyl cellulose (CMC) on chlorite. This research is significant as it sheds light on the mechanisms governing the deposition of CMC, a depressant, on chlorite surfaces. The findings suggest that calcium ions, despite not adhering to mineral surfaces, can interact with CMC molecules, thereby modulating the charge of the CMC and enhancing its adsorption density. This research offers valuable insights into the environmental aspects of mineral processing and the management of mineral-rich waste streams (Feng, Feng, & Lu, 2013).

3. Calcium Ion Separation and Industrial Applications The study of calcium ion separation from industrial by-products is another area where calcium chlorite has been relevant. Research has been conducted to recover calcium ions, utilizing calcium oxide as the extraction source and hydrochloric acid as the solvent. The formation and analysis of precipitates such as CaSO4 and Ca(OH)2 during the separation process are crucial for understanding the efficiency and characteristics of calcium ion extraction. This research is pertinent to industries dealing with calcium-rich by-products, aiming to optimize resource recovery and waste management (Lee, Kim, & Kim, 2020).

4. Biomedical and Health Sciences Calcium chlorite's applications extend into the biomedical field, particularly in understanding and improving health outcomes. For example, the effects of 5% calcium chlorite on pH values in calcium hydroxide pastes, with or without chlorhexidine digluconate, have been studied to comprehend their impact over time. This research is crucial for dental practices, especially concerning the preparation and use of materials for root canal treatments and other endodontic procedures (Marins-de-Azevedo et al., 2013).

Propriétés

Numéro CAS |

14674-72-7 |

|---|---|

Nom du produit |

Calcium chlorite |

Formule moléculaire |

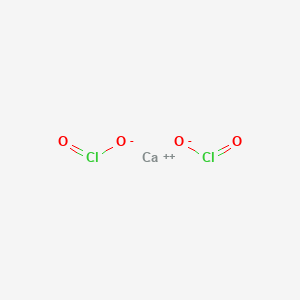

Ca(ClO2)2 CaCl2O4 |

Poids moléculaire |

174.98 g/mol |

Nom IUPAC |

calcium;dichlorite |

InChI |

InChI=1S/Ca.2ClHO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |

Clé InChI |

QXIKMJLSPJFYOI-UHFFFAOYSA-L |

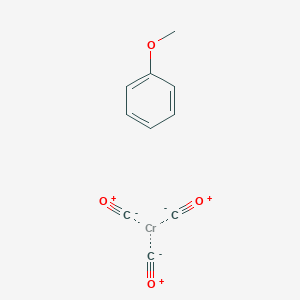

SMILES |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

SMILES canonique |

[O-]Cl=O.[O-]Cl=O.[Ca+2] |

Autres numéros CAS |

14674-72-7 |

Description physique |

Calcium chlorite appears as white granular solid. Prolonged exposure to fire or heat may result in an explosion and the rupturing of the containers. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)